1,3-Dithiolane-2-propanal
CAS No.: 189044-49-3
Cat. No.: VC19082628
Molecular Formula: C6H10OS2
Molecular Weight: 162.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189044-49-3 |
|---|---|
| Molecular Formula | C6H10OS2 |
| Molecular Weight | 162.3 g/mol |
| IUPAC Name | 3-(1,3-dithiolan-2-yl)propanal |
| Standard InChI | InChI=1S/C6H10OS2/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2 |
| Standard InChI Key | OIPBVOVZVMQXPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(S1)CCC=O |
Introduction
Structural and Molecular Features
The core structure of 1,3-dithiolane-2-propanal consists of a 1,3-dithiolane ring—comprising three carbon atoms and two sulfur atoms at the 1- and 3-positions—substituted with a propanal group at the 2-position. The propanal moiety introduces a reactive aldehyde functional group, which significantly influences the compound’s reactivity. Molecular modeling and spectroscopic data for related compounds, such as 1,3-dithiane-2-propanal (a six-membered analog), suggest that the aldehyde group adopts a planar configuration, enabling conjugation with the dithiolane ring . The molecular formula is inferred to be C₆H₁₀OS₂, with a molecular weight of 162.27 g/mol, though experimental validation is required.
Synthesis and Preparation
Condensation Reactions
The synthesis of 1,3-dithiolane derivatives typically involves the acid-catalyzed condensation of ethane-1,2-dithiol with aldehydes or ketones. For 1,3-dithiolane-2-propanal, propanal (CH₃CH₂CHO) serves as the carbonyl precursor. Catalysts such as HClO₄ adsorbed on SiO₂ or Brønsted acidic ionic liquids facilitate this reaction under solvent-free conditions, yielding 2-substituted 1,3-dithiolanes in high purity . For example:
Alternative Catalytic Systems
Praseodymium triflate (Pr(OTf)₃) and Amberlyst-15 have also been employed for chemoselective thioacetalization, offering recyclability and compatibility with sensitive functional groups . These methods avoid harsh conditions, making them suitable for synthesizing thermally labile derivatives like 1,3-dithiolane-2-propanal.
Physical and Spectroscopic Properties
Thermodynamic Parameters
While specific data for 1,3-dithiolane-2-propanal are scarce, the parent 1,3-dithiolane exhibits a boiling point of 183°C and a density of 1.235 g/mL at 25°C . The propanal substituent is expected to lower the boiling point slightly due to increased volatility from the aldehyde group.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: The aldehyde C=O stretch typically appears near 1720 cm⁻¹, while S–S and C–S vibrations occur in the 500–700 cm⁻¹ range .
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Nuclear Magnetic Resonance (NMR):
Chemical Reactivity and Applications
Ring-Opening Reactions
The 1,3-dithiolane ring is susceptible to cleavage by electrophilic reagents, regenerating the parent aldehyde. For example, CuCl₂-adsorbed silica gel or HgCl₂/CdCO₃ selectively cleave the ring under mild conditions :
Oxidation Pathways
Oxidation of 1,3-dithiolane-2-propanal with t-BuOOH/Cp₂TiCl₂ yields sulfoxide derivatives with high diastereoselectivity, a reaction critical for producing chiral auxiliaries . Microbial oxidation using Rhodococcus spp. could further generate enantiomerically pure sulfoxides .
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